4-Cyano-4'-hydroxybiphenyl

Liquid Crystal Dielectric Anisotropy Hydrogen Bonding

4-Cyano-4'-hydroxybiphenyl is a critical mesogenic building block and non-mesogenic dielectric anisotropy enhancer for liquid crystal (LC) mixtures. Its unique hydroxyl group enables quantitative etherification for side-chain liquid crystal polymers (SCLCPs) and forms H-bonded complexes to tune Δε—a capability absent in 4-cyano-4'-alkylbiphenyl analogs. High purity (≥98%) ensures reproducible polymer functionalization and reliable electro-optical performance. Ideal for pharmaceutical intermediates and advanced LC display R&D.

Molecular Formula C13H9NO
Molecular Weight 195.22 g/mol
CAS No. 19812-93-2
Cat. No. B010760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-4'-hydroxybiphenyl
CAS19812-93-2
Molecular FormulaC13H9NO
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CC=C(C=C2)O
InChIInChI=1S/C13H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H
InChIKeyZRMIETZFPZGBEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-4'-hydroxybiphenyl (CAS 19812-93-2) for Liquid Crystal Synthesis and Specialty Polymer Procurement


4-Cyano-4'-hydroxybiphenyl (CAS 19812-93-2), also known as 4'-hydroxy-4-biphenylcarbonitrile, is a biphenyl derivative featuring a terminal cyano group and a hydroxyl group in the para positions [1]. This rigid, polar structure makes it a versatile intermediate for liquid crystal (LC) synthesis, polymer functionalization, and pharmaceutical research [2]. The compound is typically a white to light yellow crystalline powder with a melting point in the range of 191-200 °C . Its primary value lies in its ability to serve as a mesogenic building block, particularly when the hydroxyl group is further derivatized to tune liquid crystalline properties .

Why 4-Cyano-4'-hydroxybiphenyl Cannot Be Substituted by Generic Biphenyl Analogs


4-Cyano-4'-hydroxybiphenyl is not interchangeable with its close structural relatives, such as 4-cyano-4'-alkylbiphenyls or 4-alkoxy-4'-cyanobiphenyls. The presence of the hydroxyl group is critical for specific chemical derivatization and for establishing hydrogen-bonding networks that profoundly alter mesophase behavior and dielectric properties [1]. Unlike 4-cyano-4'-pentylbiphenyl (5CB), which is a common nematic liquid crystal, the unsubstituted 4-cyano-4'-hydroxybiphenyl can act as a non-mesogenic additive that enhances the dielectric anisotropy of LC mixtures through H-complex formation [2]. Furthermore, its use in polymer chemistry relies on the nucleophilic hydroxyl group to form ether or ester linkages, a functionality absent in 4-cyano-4'-alkyl analogs [3]. Therefore, substituting this compound with a seemingly similar biphenyl derivative would lead to a failure in achieving the desired molecular architecture or electro-optical performance.

Quantitative Evidence for Selecting 4-Cyano-4'-hydroxybiphenyl Over Its Analogs


Enhanced Dielectric Anisotropy via H-Bonding vs. Non-Polar 5CB

When added to 4-pentyloxy-4'-cyanobiphenyl (5OCB), 4-cyano-4'-hydroxybiphenyl (4H4CB) acts as a non-mesogenic additive that increases the dielectric anisotropy (Δε) of the mixture. This effect is attributed to the formation of hydrogen-bonded complexes between the hydroxyl group of 4H4CB and the cyano group of 5OCB, a mechanism not available to non-hydroxy analogs like 5CB [1].

Liquid Crystal Dielectric Anisotropy Hydrogen Bonding

Defined Mesophase Induction in Polymer Matrices vs. Non-Mesogenic Analogs

4-cyano-4'-hydroxybiphenyl (IIIM) is an enantiotropic liquid crystal, whereas its close analog, 4-methoxyphenol (IIM), is crystalline and non-mesogenic [1]. This intrinsic mesomorphic character is crucial for applications requiring the compound to directly contribute to liquid crystalline order.

Polymer Chemistry Liquid Crystal Mesophase Engineering

Distinct CYP450 Inhibition Profile vs. CYP3A4-Selective Inhibitors

4-cyano-4'-hydroxybiphenyl exhibits a unique cytochrome P450 inhibition profile. While a potent CYP3A4 inhibitor like SR 9186 has an IC50 of 0.011 µM, 4-cyano-4'-hydroxybiphenyl shows a much weaker, non-selective inhibition of CYP450 with an IC50 of 10,000 nM (10 µM) in human liver microsomes [1]. This indicates it is not a specific CYP inhibitor but may serve as a research tool or scaffold.

Pharmacology Cytochrome P450 Enzyme Inhibition

Critical Purity Grade for Polymerization vs. Lower Purity Industrial Grades

For the synthesis of high-molecular-weight side-chain liquid-crystalline polyethers, the use of the sodium salt derived from 4-cyano-4'-hydroxybiphenyl allows for an 'almost quantitative degree of modification' of the polymer backbone [1]. This high efficiency is dependent on the purity and reactivity of the starting compound, where a 98%+ (GC) grade is typically specified .

Polymer Synthesis Chemical Purity Side-Chain Liquid Crystal Polymers

Key Physicochemical Differences for Formulation: Solubility and Melting Point

4-cyano-4'-hydroxybiphenyl has a well-defined water solubility of 12.7 g/L and a melting point in the range of 191-200 °C . In contrast, a common analog, 4-cyano-4'-pentylbiphenyl (5CB), is a liquid at room temperature with very low water solubility [1]. This stark difference in physical state and solubility dictates different handling, storage, and formulation strategies.

Physicochemical Properties Solubility Formulation

Optimal Application Scenarios for Procuring 4-Cyano-4'-hydroxybiphenyl


Synthesis of High-Performance Side-Chain Liquid Crystalline Polymers (SCLCPs)

This compound is the ideal starting material for creating functionalized SCLCPs. The hydroxyl group allows for quantitative etherification with poly(omega-bromoalkyl-1-glycidylether)s, yielding polymers with precisely controlled mesophases (nematic, cybotactic, or smectic C) based on spacer length [5]. The high purity (≥98%) is critical for achieving the 'almost quantitative degree of modification' reported in the literature, ensuring reproducible polymer properties .

Formulating Tunable Dielectric Liquid Crystal Mixtures

As a non-mesogenic additive, 4-cyano-4'-hydroxybiphenyl can be used to fine-tune the dielectric anisotropy of nematic LC mixtures like 5OCB. Its unique ability to form H-bonded complexes provides a mechanism to increase Δε without significantly altering the mesophase range, a capability not shared by its non-hydroxy analogs [5]. This is valuable for optimizing electro-optical devices requiring specific dielectric responses.

Synthesis of Advanced Pharmaceutical Intermediates

4-cyano-4'-hydroxybiphenyl serves as a key building block for synthesizing more complex molecules, such as amidinobiphenyl derivatives with potential therapeutic applications [5]. Its well-defined CYP450 inhibition profile (IC50 ~10 µM) means it can be used in medicinal chemistry research where a baseline of low CYP interference is desired . Procurement of a high-purity research grade ensures reliable and reproducible synthetic outcomes.

Development of Electro-Optic Devices with Broad Operating Range

Derivatives of 4-cyano-4'-hydroxybiphenyl are known to possess positive dielectric anisotropy and a very broad mesomorphic temperature range, making them useful components in flat panel electro-optic devices [5]. By starting with this core structure, researchers can synthesize a variety of derivatives (e.g., alkoxy, acyloxy) to tune the liquid crystalline properties for specific display technologies.

Quote Request

Request a Quote for 4-Cyano-4'-hydroxybiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.